molecular formula C12H10BrNO B2761626 4-(2-Bromophenoxy)aniline CAS No. 57688-14-9

4-(2-Bromophenoxy)aniline

Cat. No.: B2761626
CAS No.: 57688-14-9
M. Wt: 264.122
InChI Key: LIZVXEHACJOPPH-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)aniline is an organic compound with the molecular formula C12H10BrNO. It is a derivative of aniline, where the aniline moiety is substituted with a 2-bromophenoxy group.

Scientific Research Applications

4-(2-Bromophenoxy)aniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of polymers and advanced materials.

    Pharmaceuticals: Potential use in the synthesis of biologically active compounds.

    Agriculture: May be used in the development of agrochemicals.

Safety and Hazards

“4-(2-Bromophenoxy)aniline” should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be inhaled in the form of dust, mist, or vapors . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromophenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 2-bromophenol and 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism would depend on the target molecule and pathway involved. For example, if used in drug synthesis, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenoxy)aniline is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

4-(2-bromophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVXEHACJOPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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